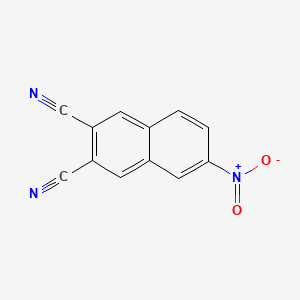

6-Nitronaphthalene-2,3-dicarbonitrile

Description

Properties

IUPAC Name |

6-nitronaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5N3O2/c13-6-10-3-8-1-2-12(15(16)17)5-9(8)4-11(10)7-14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSGXASWKOLCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659886 | |

| Record name | 6-Nitronaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184026-06-0 | |

| Record name | 6-Nitronaphthalene-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dicyano-6-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Nitronaphthalene-2,3-dicarbonitrile CAS number

An In-Depth Technical Guide to 6-Nitronaphthalene-2,3-dicarbonitrile (CAS: 184026-06-0)

Abstract

This technical guide provides a comprehensive overview of 6-Nitronaphthalene-2,3-dicarbonitrile, a specialized aromatic compound identified by CAS Number 184026-06-0.[1][2][3] We will delve into its core physicochemical properties, explore plausible synthetic pathways with mechanistic insights, and detail its primary applications as a versatile building block in advanced materials science and as a potential scaffold in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, strategic use, and derivatization potential.

Core Compound Identification and Properties

6-Nitronaphthalene-2,3-dicarbonitrile is a polyfunctionalized naphthalene derivative. The presence of two adjacent nitrile groups and a nitro group on the aromatic core makes it a molecule of significant interest for chemical synthesis.

Key Identifiers

| Property | Value | Source |

| CAS Number | 184026-06-0 | [1][2][3][4] |

| Chemical Name | 6-Nitronaphthalene-2,3-dicarbonitrile | [1][4] |

| Synonyms | 2,3-Dicyano-6-nitronaphthalene | [1] |

| Molecular Formula | C₁₂H₅N₃O₂ | [1][4][5][6] |

| Molecular Weight | 223.19 g/mol | [1][4] |

| MDL Number | MFCD00130124 | [1] |

Physicochemical and Handling Data

| Property | Value / Recommendation | Source |

| Purity | Commercially available at ≥98% | [1][3] |

| Appearance | Solid (form may vary) | Inferred |

| Storage | Store at 2-8°C, sealed in a dry environment | [1] |

| Predicted XlogP | 2.4 | [6] |

| InChIKey | JJSGXASWKOLCMQ-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis protocols for 6-Nitronaphthalene-2,3-dicarbonitrile are not widely published, a logical synthetic route can be devised based on fundamental principles of aromatic chemistry. The most probable approach involves the regioselective nitration of a pre-functionalized naphthalene core, such as Naphthalene-2,3-dicarbonitrile (CAS: 22856-30-0).[7][8]

Causality of the Synthetic Strategy: Direct nitration of unsubstituted naphthalene is notoriously difficult to control, yielding a mixture of 1- and 2-nitronaphthalene isomers and often leading to dinitration products.[9][10] By starting with Naphthalene-2,3-dicarbonitrile, the two nitrile groups act as meta-directing, deactivating substituents. This deactivation makes the unsubstituted ring more susceptible to electrophilic attack. The nitration is expected to occur preferentially at the C6 position, which is para to the C2-C3 bond and electronically favored.

Caption: Proposed synthetic workflow for 6-Nitronaphthalene-2,3-dicarbonitrile.

Representative Experimental Protocol (Nitration)

This protocol is a representative, self-validating system based on standard nitration procedures. Extreme caution is required when handling nitrating agents.

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂), dissolve Naphthalene-2,3-dicarbonitrile (1.0 eq) in a suitable solvent like concentrated sulfuric acid at 0°C.

-

Rationale: Sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The low temperature is critical to control the reaction rate and prevent unwanted side reactions and thermal runaway.

-

-

Preparation of Nitrating Mixture: Slowly add fuming nitric acid (1.1 eq) to the dropping funnel.

-

Rationale: Using a slight excess of the nitrating agent ensures complete conversion of the starting material. Fuming nitric acid is used to minimize the introduction of water, which can quench the nitronium ion.

-

-

Reaction Execution: Add the nitric acid dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

-

Rationale: A slow, controlled addition is paramount for safety and selectivity. Monitoring the temperature prevents over-nitration and ensures a controlled reaction profile.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at the controlled temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: TLC allows for the visual confirmation of the consumption of the starting material and the formation of the product, ensuring the reaction is driven to completion.

-

-

Work-up and Isolation: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is the crude product.

-

Rationale: Quenching the reaction on ice dilutes the acid and precipitates the organic product, which is insoluble in the aqueous acidic medium. This step must be done slowly to dissipate the heat of dilution.

-

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Rationale: Washing removes residual acids. Recrystallization removes impurities, yielding the final product of high purity.

-

Key Applications and Fields of Use

The unique arrangement of functional groups in 6-Nitronaphthalene-2,3-dicarbonitrile makes it a valuable intermediate in distinct scientific fields.

Intermediate in Materials Science

The primary application of this compound is as a building block for phthalocyanines and other functional materials.[2]

-

Phthalocyanine Synthesis: Phthalonitriles (aromatic 1,2-dinitriles) are the classic precursors to phthalocyanines. The two adjacent nitrile groups on the naphthalene core can undergo template-driven cyclotetramerization around a central metal ion to form naphthalocyanines, a class of expanded phthalocyanines.

-

Modulation of Properties: The electron-withdrawing nitro group significantly alters the electronic properties of the resulting macrocycle. This can be exploited to tune the material's absorption spectrum, redox potentials, and catalytic activity, making it useful in applications such as:

-

Non-linear optics

-

Photodynamic therapy agents

-

Chemical sensors

-

Electrocatalysts

-

Scaffold in Medicinal Chemistry and Drug Discovery

The nitronaphthalene core is a recognized scaffold in medicinal chemistry. The nitro group is a versatile functional handle that can be leveraged in several ways.[11][12][13]

-

Pharmacophore and Toxicophore: The nitro group is a strong electron-withdrawing moiety that can participate in crucial binding interactions with biological targets.[11] Its ability to undergo bioreduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, a mechanism responsible for the antimicrobial and antiparasitic activity of many nitroaromatic drugs.[11][14] This dual nature means it can be both a key to efficacy and a source of potential toxicity.[11]

-

Synthetic Handle for Derivatization: The true power of the nitro group in drug discovery lies in its synthetic versatility. It can be readily and cleanly reduced to a primary amine (-NH₂). This amine serves as a nucleophilic handle for a vast array of chemical modifications (e.g., acylation, sulfonylation, alkylation), enabling the rapid generation of a diverse library of analogues for Structure-Activity Relationship (SAR) studies.[12]

Caption: Derivatization workflow for medicinal chemistry applications.

Safety, Handling, and Disposal

6-Nitronaphthalene-2,3-dicarbonitrile is classified as a hazardous substance and must be handled with appropriate precautions.[4]

GHS Hazard Classification

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[4]

-

Personal Protective Equipment:

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[4] For skin contact, wash off with soap and plenty of water.[4]

Disposal

Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[4] All disposal practices must be in accordance with local, state, and federal regulations.

Conclusion

6-Nitronaphthalene-2,3-dicarbonitrile is a high-value chemical intermediate with well-defined applications. Its utility is rooted in the strategic placement of its dinitrile and nitro functional groups. In materials science, it serves as a robust precursor for electronically-tuned naphthalocyanine macrocycles. In medicinal chemistry, it offers a starting scaffold with a versatile nitro group that can be either leveraged for its intrinsic electronic properties or transformed into an amine for extensive library development. Proper understanding of its synthesis, handling, and application is crucial for unlocking its full potential in both academic and industrial research settings.

References

-

Angene Chemical. (2025). Safety Data Sheet for 6-Nitronaphthalene-2,3-dicarbonitrile. Retrieved from [Link]

-

JKN Chemical. (n.d.). 6-Nitronaphthalene-2,3-dicarbonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-dicyano-6-nitronaphthalene (C12H5N3O2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dicyanonaphthalene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitronaphthalene. PubChem Compound Database. Retrieved from [Link]

-

Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. Retrieved from [Link]

-

Misiaszek, J., et al. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 49(12), 1157-1170. Retrieved from [Link]

- Google Patents. (n.d.). CN102850225B - Method for synthesizing alpha-nitronaphthalene and beta-nitronaphthalene.

-

Wikipedia. (n.d.). 2-Nitronaphthalene. Retrieved from [Link]

-

Wang, Y., et al. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Catalysts, 13(1), 52. Retrieved from [Link]

Sources

- 1. testing.chemscene.com [testing.chemscene.com]

- 2. 184026-06-0|6-Nitronaphthalene-2,3-dicarbonitrile|BLD Pharm [bldpharm.com]

- 3. 6-Nitronaphthalene-2,3-dicarbonitrile [jknbiochem.net]

- 4. angenechemical.com [angenechemical.com]

- 5. 6-Nitronaphthalene-2,3-dicarbonitrile [chemicalbook.com]

- 6. PubChemLite - 2,3-dicyano-6-nitronaphthalene (C12H5N3O2) [pubchemlite.lcsb.uni.lu]

- 7. 2,3-Dicyanonaphthalene | C12H6N2 | CID 601270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 2-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Naphthalene Scaffold in Advanced Applications

An In-Depth Technical Guide to the Molecular Structure of 6-Nitronaphthalene-2,3-dicarbonitrile

Abstract

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of functional molecules. Its rigid, planar structure and extended π-electron system make it an ideal platform for developing materials with unique optical and electronic properties, such as molecular semiconductors and dyes[1]. In medicinal chemistry, naphthalene derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the naphthalene core with various substituents allows for the fine-tuning of these properties.

The molecule 6-Nitronaphthalene-2,3-dicarbonitrile incorporates three powerful electron-withdrawing groups (-NO₂, -CN) onto this scaffold. The dinitrile moiety is a well-known precursor for the synthesis of naphthalocyanines, a class of compounds with applications in photodynamic therapy[2]. The nitro group is a strong modulator of electronic properties and a common pharmacophore. The specific regioisomer, with the nitro group at the 6-position, creates a highly polarized structure with distinct electronic and steric characteristics that are critical for molecular recognition and reactivity.

Core Molecular Structure & Physicochemical Properties

The fundamental structure of 6-Nitronaphthalene-2,3-dicarbonitrile is built upon a naphthalene ring system. Two cyano (-C≡N) groups are substituted at the 2- and 3-positions, and a nitro (-NO₂) group is at the 6-position.

-

IUPAC Name: 6-nitronaphthalene-2,3-dicarbonitrile

-

Molecular Formula: C₁₂H₅N₃O₂

-

CAS Number: 184026-06-0

The presence of three potent electron-withdrawing groups significantly influences the electron density distribution across the aromatic system. This results in a highly electron-deficient π-system, which dictates the molecule's reactivity, spectroscopic signatures, and intermolecular interactions.

Table 1: Physicochemical Properties of 6-Nitronaphthalene-2,3-dicarbonitrile

| Property | Value | Source |

| Molecular Weight | 223.19 g/mol | ChemScene |

| Canonical SMILES | C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)[O-] | PubChemLite |

| InChI Key | JJSGXASWKOLCMQ-UHFFFAOYSA-N | PubChemLite |

| Appearance | Predicted: Pale yellow to white crystalline solid | N/A |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone) | N/A |

Proposed Synthesis Pathway and Mechanistic Rationale

A direct, documented synthesis for 6-Nitronaphthalene-2,3-dicarbonitrile is not available in the peer-reviewed literature. However, a logical and efficient two-step synthesis can be proposed based on established reactions: (1) Synthesis of the 2,3-dicyanonaphthalene precursor, followed by (2) Electrophilic aromatic nitration.

Step 1: Synthesis of 2,3-Dicyanonaphthalene

The precursor can be synthesized from α,α,α',α'-tetrabromo-o-xylene and fumaronitrile in the presence of sodium iodide and a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction proceeds via a dehalogenation-cycloaddition mechanism.

Step 2: Nitration of 2,3-Dicyanonaphthalene

The second step involves the electrophilic aromatic substitution (nitration) of the 2,3-dicyanonaphthalene intermediate. The standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the reagent of choice. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent[3].

Causality of Regioselectivity: The directing effect of the substituents determines the position of nitration. The two cyano groups at C2 and C3 are strong deactivating groups and are meta-directors. They strongly withdraw electron density from the ring to which they are attached, making the other ring (positions 5, 6, 7, 8) the preferred site for electrophilic attack.

-

Positions 5 and 8 are α-positions.

-

Positions 6 and 7 are β-positions.

While nitration of unsubstituted naphthalene preferentially occurs at the α-position (C1) under kinetic control, the presence of the deactivating dicyano groups on the adjacent ring alters this preference[4][5]. The deactivating influence makes the reaction less exothermic and more sensitive to steric and electronic nuances. The β-positions (6 and 7) are sterically less hindered and electronically favored in this deactivated system, leading to the formation of 6-nitro- and 7-nitronaphthalene-2,3-dicarbonitrile. Due to symmetry, these two products are identical. Therefore, nitration of 2,3-dicyanonaphthalene is a highly plausible route to the target molecule.

Caption: Proposed two-step synthesis of 6-Nitronaphthalene-2,3-dicarbonitrile.

Protocol 3.1: Proposed Synthesis of 6-Nitronaphthalene-2,3-dicarbonitrile

Self-Validation: This protocol is designed as a self-validating system. The purity and identity of the intermediate (3.1.3) and final product (3.2.4) must be confirmed by TLC, melting point, and spectroscopic analysis (NMR, IR) at each stage before proceeding.

3.1. Synthesis of 2,3-Dicyanonaphthalene Intermediate

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add α,α,α',α'-tetrabromo-o-xylene (0.1 mol), fumaronitrile (0.17 mol), and sodium iodide (0.66 mol)[6].

-

Reaction: Add 400 mL of anhydrous DMF. Stir the mixture under a nitrogen atmosphere and heat to 75-80°C for 7 hours[6][7]. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture and pour it into 800 mL of ice water to precipitate the product. Filter the crude solid. Wash the solid with water and a small amount of cold ethanol. Recrystallize the crude product from a chloroform/ethanol mixture to yield pure 2,3-dicyanonaphthalene as a white solid[6].

3.2. Nitration to 6-Nitronaphthalene-2,3-dicarbonitrile

-

Nitrating Mixture Preparation: In a separate flask cooled in an ice bath (0-5°C), slowly add concentrated sulfuric acid (20 mL) to concentrated nitric acid (10 mL) with careful stirring.

-

Reaction: Dissolve the 2,3-dicyanonaphthalene (0.05 mol) from Step 1 in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the naphthalene solution, ensuring the temperature does not rise above 10°C.

-

Reaction Monitoring: Stir the mixture at 0-10°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude 6-Nitronaphthalene-2,3-dicarbonitrile. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Predicted Spectroscopic Elucidation of the Molecular Structure

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. The following sections detail the predicted spectra based on the known effects of the functional groups.

Caption: Workflow for the structural verification of the synthesized product.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the presence of the key functional groups. The electron-withdrawing nature of the substituents on the aromatic ring slightly modifies the positions of the characteristic bands.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Reference |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Typical for sp² C-H bonds. |

| ~2230 | C≡N Stretch (Nitrile) | Strong, Sharp | Aromatic nitriles absorb in the 2240-2220 cm⁻¹ range[8]. |

| ~1600, ~1475 | Aromatic C=C Stretch | Medium | Characteristic of the naphthalene ring system. |

| ~1540 | Asymmetric N-O Stretch (-NO₂) | Strong | Aromatic nitro compounds absorb strongly between 1550-1475 cm⁻¹[9][10]. |

| ~1350 | Symmetric N-O Stretch (-NO₂) | Strong | Aromatic nitro compounds absorb strongly between 1360-1290 cm⁻¹[9][10]. |

| ~800-900 | C-H Out-of-plane Bending | Strong | Pattern indicates the substitution on the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. The strong deshielding effects of the -CN and -NO₂ groups will shift all proton and carbon signals significantly downfield compared to unsubstituted naphthalene.

¹H NMR Spectroscopy

The molecule has five aromatic protons in unique chemical environments.

-

H1 and H4: These protons are on the dicyano-substituted ring. They are deshielded by the adjacent cyano groups and the overall electron-deficient system. They will appear as singlets due to the absence of adjacent protons.

-

H5, H7, H8: These protons are on the nitro-substituted ring and will be the most deshielded.

-

H5: This proton is peri to the nitro group and will experience the strongest deshielding effect. It will appear as a doublet, coupled to H8.

-

H7: This proton is ortho to the nitro group and will also be strongly deshielded. It will appear as a doublet of doublets, coupled to H8 and H5 (small meta coupling).

-

H8: This proton is meta to the nitro group. It will appear as a doublet, coupled to H7.

-

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H1 | ~8.4 - 8.6 | Singlet (s) | N/A | Deshielded by adjacent CN group and ring system. |

| H4 | ~8.5 - 8.7 | Singlet (s) | N/A | Deshielded by adjacent CN group and ring system. |

| H8 | ~7.9 - 8.1 | Doublet (d) | J = ~8-9 Hz | Coupled to H7. Meta to -NO₂. |

| H7 | ~8.2 - 8.4 | Doublet of Doublets (dd) | J = ~8-9 Hz, ~2 Hz | Coupled to H8 and H5. Ortho to -NO₂. |

| H5 | ~8.8 - 9.0 | Doublet (d) | J = ~2 Hz | Coupled to H7 (meta). Peri to -NO₂ (strongest deshielding). |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as all carbons are chemically non-equivalent.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted δ (ppm) | Rationale |

| C-NO₂ (C6) | ~145-150 | Quaternary carbon attached to a highly electronegative group. |

| C-CN (C2, C3) | ~110-115 | Quaternary carbons attached to cyano groups. |

| -C≡N (Nitriles) | ~115-120 | Nitrile carbons have a characteristic chemical shift. |

| Quaternary (C4a, C8a) | ~130-140 | Bridgehead carbons within the aromatic system. |

| CH (Aromatic) | ~125-140 | Aromatic carbons deshielded by electron-withdrawing groups. |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 223.0382, corresponding to the exact mass of C₁₂H₅N₃O₂.

-

Key Fragmentation:

-

[M - NO₂]⁺: Loss of the nitro group (46 Da) would result in a fragment at m/z = 177.

-

[M - CN]⁺: Loss of a cyano group (26 Da) would result in a fragment at m/z = 197.

-

Conclusion

6-Nitronaphthalene-2,3-dicarbonitrile is a highly functionalized aromatic molecule with significant potential in materials and pharmaceutical science. While direct experimental data is sparse, this guide has established a robust, predictive framework for its molecular structure and properties. A viable two-step synthesis via the nitration of 2,3-dicyanonaphthalene has been proposed, with a clear mechanistic rationale for the observed regioselectivity. Furthermore, detailed predictions for its IR, ¹H NMR, and ¹³C NMR spectra have been outlined, providing a valuable reference for any future experimental characterization. This in-depth analysis serves as a foundational resource for scientists aiming to synthesize, identify, and utilize this unique compound in their research endeavors.

References

-

Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences, 78(6), 3298-3300. [Link]

-

PrepChem (2023). Synthesis of 2,3-dicyanonaphthalene. [Link]

-

PrepChem (2023). Synthesis of 2,3-dicyano-naphthalene. [Link]

-

Kochi, J. K., & Rathore, R. (1996). The mechanism of charge-transfer nitration of naphthalene. Journal of the Chemical Society, Perkin Transactions 2, (8), 1627-1636. [Link]

-

Vione, D., Maurino, V., Minero, C., & Pelizzetti, E. (2004). Nitration and Photonitration of Naphthalene in Aqueous Systems. Environmental Science & Technology, 38(10), 2745-2751. [Link]

-

ResearchGate (2021). Nitration of naphthalene with various nitrating agents. [Link]

-

Doc Brown's Chemistry (n.d.). Nitration of Benzene and other Arenes. [Link]

-

Smith, B. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

-

University of Calgary (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Smith, B. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

PubChemLite (n.d.). 2,3-dicyano-6-nitronaphthalene. [Link]

-

ChemBK (2024). 2,3-Dicyanonaphthalene. [Link]

Sources

- 1. 2,3-Dicyanonaphthalene | 22856-30-0 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Physical Properties of 6-Nitronaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-Nitronaphthalene-2,3-dicarbonitrile is a niche aromatic compound characterized by a naphthalene core substituted with a nitro group and two adjacent nitrile functionalities. While specific peer-reviewed data on its physical properties is limited, this guide provides a comprehensive overview based on available information, theoretical principles, and comparative analysis with structurally related molecules. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound, particularly in the fields of materials science and medicinal chemistry where nitronaphthalene and dinitrile derivatives are of significant interest.

The primary identifier for this compound is CAS Number 184026-06-0 [1][2][3]. It is crucial to use this identifier in all database searches and procurement activities to ensure the correct chemical entity is being referenced.

Molecular and Physicochemical Profile

A thorough understanding of the physical properties of 6-Nitronaphthalene-2,3-dicarbonitrile is fundamental to its handling, purification, and application. The following sections detail its key physicochemical parameters.

Core Molecular Attributes

The foundational properties of a molecule dictate its behavior in various chemical and physical environments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₅N₃O₂ | [3] |

| Molecular Weight | 223.19 g/mol | [2] |

| CAS Number | 184026-06-0 | [1][2][3] |

Thermal Properties

Thermal properties such as melting and boiling points are critical indicators of a compound's purity and thermal stability.

| Property | Value | Source & Commentary |

| Melting Point | ~250 °C | Commercial supplier data. This value should be considered provisional until independently verified by a peer-reviewed source. Impurities will typically lower and broaden the melting point range. |

| Boiling Point | Not available | Due to the high melting point and the presence of polar functional groups, it is anticipated that 6-Nitronaphthalene-2,3-dicarbonitrile would have a very high boiling point and may decompose before boiling under atmospheric pressure. Vacuum distillation would likely be required. |

Solubility Profile

The solubility of a compound is a critical parameter for its synthesis, purification, and formulation. While specific quantitative solubility data for 6-Nitronaphthalene-2,3-dicarbonitrile is not available, a qualitative assessment can be made based on its structure.

-

Aqueous Solubility: Expected to be very low. The large, nonpolar naphthalene core dominates the molecule's properties, and while the nitrile and nitro groups are polar, they are unlikely to impart significant water solubility.

-

Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Solubility in other common organic solvents like acetone, ethyl acetate, and dichloromethane is likely to be moderate to low and should be determined experimentally. It is expected to have poor solubility in nonpolar solvents like hexanes.

Experimental Determination of Physical Properties

This section provides detailed, self-validating protocols for the experimental determination of the key physical properties of 6-Nitronaphthalene-2,3-dicarbonitrile.

Melting Point Determination: Capillary Method

The capillary melting point method is a standard and reliable technique for determining the melting range of a solid organic compound. A sharp, narrow melting range is indicative of high purity[4].

Protocol:

-

Sample Preparation: Ensure the sample of 6-Nitronaphthalene-2,3-dicarbonitrile is completely dry. If necessary, dry the sample under vacuum. Finely powder a small amount of the sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (10-20 °C/min) to get an approximate melting point. This will inform the temperature range for the more accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2 °C/min) as you approach the expected melting point.

-

Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely melted. This range is the melting point of the sample.

Causality and Trustworthiness: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Repeating the measurement with a fresh sample validates the result. A broad melting range (>2 °C) suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Solubility Assessment: A Qualitative Approach

This protocol provides a systematic method for qualitatively assessing the solubility of 6-Nitronaphthalene-2,3-dicarbonitrile in various solvents.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, DMSO, DMF).

-

Sample Preparation: To a small test tube, add approximately 10 mg of 6-Nitronaphthalene-2,3-dicarbonitrile.

-

Solvent Addition: Add the selected solvent dropwise, with agitation (e.g., vortexing), up to a total volume of 1 mL.

-

Observation: Observe the mixture carefully. "Soluble" is generally defined as the complete dissolution of the solid to form a clear solution. If the solid does not dissolve at room temperature, gentle warming can be applied. Note any changes upon cooling, as some compounds may precipitate out of solution.

-

Classification: Classify the solubility as:

-

Freely Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely upon addition of up to 1 mL of solvent.

-

Sparingly Soluble: Only a small portion of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

Causality and Trustworthiness: Testing a range of solvents provides a comprehensive solubility profile. The use of a consistent sample-to-solvent ratio allows for semi-quantitative comparisons between solvents. This systematic approach ensures that the determined solubility is a reliable reflection of the compound's behavior in different chemical environments.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The ¹H NMR spectrum is expected to be complex due to the highly substituted and asymmetric nature of the naphthalene ring system. The aromatic protons will appear in the downfield region, typically between 7.5 and 9.5 ppm. The presence of the electron-withdrawing nitro and nitrile groups will cause significant deshielding of the adjacent protons, shifting them further downfield. Spin-spin coupling between the aromatic protons will result in a complex pattern of doublets, triplets, and doublets of doublets.

-

¹³C NMR: The ¹³C NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule, as there is no plane of symmetry.

-

Nitrile Carbons (C≡N): These carbons are expected to appear in the range of 110-125 ppm.

-

Aromatic Carbons: The ten carbons of the naphthalene ring will resonate in the aromatic region (approximately 120-150 ppm). The carbons directly attached to the nitro and nitrile groups will be significantly deshielded. The carbon bearing the nitro group is expected to be the most downfield of the ring carbons.

-

Quaternary carbons (those not bonded to a hydrogen) will typically show weaker signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹. The presence of two nitrile groups may result in a slightly more complex or broadened peak in this region.

-

Nitro (NO₂) Stretch: Two strong absorption bands are characteristic of the nitro group:

-

Asymmetric stretch: ~1520-1560 cm⁻¹

-

Symmetric stretch: ~1345-1385 cm⁻¹

-

-

Aromatic C=C Stretch: Multiple medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Weak to medium absorption bands are expected above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (223.19). This peak should be relatively intense due to the stability of the aromatic system.

-

Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 46) and NO (m/z = 30). Fragmentation of the naphthalene ring system would also be observed.

Caption: General Workflow for Synthesis and Characterization.

Proposed Synthesis Pathway

A plausible synthetic route to 6-Nitronaphthalene-2,3-dicarbonitrile would likely start from a pre-functionalized naphthalene derivative. One potential pathway involves the nitration of 2,3-naphthalenedicarbonitrile. The directing effects of the electron-withdrawing nitrile groups would need to be carefully considered to achieve the desired 6-nitro isomer. Reaction conditions, including the choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate) and solvent, would be critical in controlling the regioselectivity and yield of the reaction. Purification of the final product would likely involve recrystallization from a suitable solvent system, with purity confirmed by the methods described above.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Nitronaphthalene-2,3-dicarbonitrile is not widely available, based on its structure, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: Nitroaromatic compounds and nitriles can be toxic. Assume this compound is harmful if ingested, inhaled, or absorbed through the skin.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

6-Nitronaphthalene-2,3-dicarbonitrile is a compound with potential for further investigation in various scientific fields. This guide has provided a comprehensive overview of its known and predicted physical properties, along with detailed protocols for their experimental determination. While a scarcity of peer-reviewed data exists for this specific molecule, the information presented here, based on established chemical principles and comparative data, offers a solid foundation for researchers to build upon. It is hoped that this guide will facilitate further research into the synthesis, characterization, and application of this intriguing molecule.

References

-

University of Calgary. Melting Point Determination. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

LookChem. Cas 13209-16-0,4-NITRO-ALPHA,ALPHA,ALPHA',ALPHA'. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0034662). [Link]

- Google Patents.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

PubChem. 1-Nitronaphthalene. [Link]

-

PubChemLite. 2,3-dicyano-6-nitronaphthalene (C12H5N3O2). [Link]

-

University of Colorado Boulder. 13-C NMR Chemical Shift Table.pdf. [Link]

-

PubChem. 2,3-Dicyanonaphthalene. [Link]

-

PubChem. 2-Nitronaphthalene. [Link]

-

SciTePress. Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. [Link]

-

NIST WebBook. Naphthalene, 2-nitro-. [Link]

-

MDPI. Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. [Link]

- Google Patents. CN102850225B - Method for synthesizing alpha-nitronaphthalene and beta ....

- Google Patents. RU2669774C1 - Method for producing 1-nitronaphthalene.

- Google Patents.

-

Organic Syntheses. 1,4-dinitronaphthalene. [Link]

-

NIST WebBook. Naphthalene. [Link]

-

Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

- Google Patents. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.

-

ResearchGate. Mass spectra of 1−nitronaphthalene obtained from each ionization mode:.... [Link]

-

SpectraBase. 1-Nitronaphthalene - Optional[FTIR] - Spectrum. [Link]

-

PubMed Central. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]

-

ResearchGate. A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. [Link]

-

ResearchGate. FTIR spectra of starting materials 2,3-diaminonaphthalene,... | Download Scientific Diagram. [Link]

Sources

6-Nitronaphthalene-2,3-dicarbonitrile: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 6-Nitronaphthalene-2,3-dicarbonitrile (CAS No. 184026-06-0), a key building block in the synthesis of advanced materials. While direct experimental data for this compound is limited in public literature, this document synthesizes information from analogous compounds and established chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development and materials science. The guide covers plausible synthetic routes, predicted physicochemical and spectral properties, and discusses its reactivity and potential applications, particularly in the formation of phthalocyanines and other functional polymers.

Introduction: Strategic Importance of 6-Nitronaphthalene-2,3-dicarbonitrile

6-Nitronaphthalene-2,3-dicarbonitrile is an aromatic compound featuring a naphthalene core appended with two adjacent nitrile groups and a nitro functional group. This unique combination of functionalities makes it a molecule of significant interest, particularly as a precursor for the synthesis of asymmetrically substituted phthalocyanines and other complex heterocyclic systems. The presence of the electron-withdrawing nitro group is anticipated to significantly influence the electronic properties and reactivity of the molecule, offering a handle for tuning the characteristics of resulting materials. Phthalonitrile-based resins are renowned for their exceptional thermal stability, and the incorporation of a nitronaphthalene moiety can impart specific optical, electronic, and self-assembly properties.[1]

This guide aims to bridge the current information gap by providing a detailed, albeit partially predictive, technical resource. By examining the chemistry of its constituent parts—naphthalene, dinitrile, and nitro functionalities—we can construct a robust profile of this important chemical intermediate.

Physicochemical Properties: A Predictive Analysis

A summary of the known and predicted physicochemical properties of 6-Nitronaphthalene-2,3-dicarbonitrile is presented in Table 1. These properties are foundational for its handling, processing, and application in further chemical synthesis.

Table 1: Physicochemical Properties of 6-Nitronaphthalene-2,3-dicarbonitrile

| Property | Value | Source/Basis |

| CAS Number | 184026-06-0 | [2][3] |

| Molecular Formula | C₁₂H₅N₃O₂ | [2][3][4] |

| Molecular Weight | 223.19 g/mol | [2][3][4] |

| Appearance | Predicted: Pale yellow to yellow crystalline solid | Analogy with nitronaphthalenes[5][6] |

| Melting Point | Not available. Predicted to be a high-melting solid. | Phthalonitriles often have high melting points.[1] |

| Boiling Point | Not available. Likely to decompose at high temperatures. | High molecular weight and polar functional groups. |

| Solubility | Predicted: Insoluble in water; soluble in polar aprotic organic solvents (e.g., DMF, DMSO, acetone). | Analogy with similar aromatic nitriles.[5] |

Proposed Synthesis Pathway

Conceptual Workflow for Synthesis

The proposed synthesis proceeds via the electrophilic nitration of naphthalene-2,3-dicarbonitrile. The directing effects of the nitrile groups on the naphthalene ring system are crucial in determining the regioselectivity of the nitration.

Caption: Proposed synthesis workflow for 6-Nitronaphthalene-2,3-dicarbonitrile.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a general guideline based on standard nitration procedures for aromatic compounds.[7][8] Optimization of reaction conditions, particularly temperature and reaction time, is essential for achieving good yield and purity.

-

Dissolution: Dissolve naphthalene-2,3-dicarbonitrile in a suitable inert solvent, such as a chlorinated hydrocarbon or concentrated sulfuric acid, in a flask equipped with a stirrer and a cooling bath.

-

Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while maintaining a low temperature with an ice bath.

-

Nitration Reaction: Cool the solution of naphthalene-2,3-dicarbonitrile and slowly add the nitrating mixture dropwise, ensuring the temperature does not exceed a predetermined limit (typically 0-10 °C) to control the reaction and minimize side products.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture by carefully pouring it over crushed ice. The crude product should precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and then with a suitable solvent (e.g., cold ethanol) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of undesired isomers.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Controlled Addition: Slow, dropwise addition of the nitrating mixture ensures that the heat generated can be effectively dissipated, maintaining control over the reaction.

Spectral Characteristics (Predicted)

The following sections detail the predicted spectral properties of 6-Nitronaphthalene-2,3-dicarbonitrile based on the known spectral data of its constituent functional groups and related naphthalene derivatives.

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra are based on the analysis of similar structures such as 1-nitronaphthalene, 2-nitronaphthalene, and dinitronaphthalenes.[9][10] The electron-withdrawing nature of the nitro and nitrile groups will cause a general downfield shift of the aromatic protons and carbons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| H-1 | ~8.8 - 9.0 | d | Deshielded by adjacent nitrile group. |

| H-4 | ~8.6 - 8.8 | s | Deshielded by adjacent nitrile group. |

| H-5 | ~8.4 - 8.6 | d | Deshielded by nitro group. |

| H-7 | ~8.2 - 8.4 | d | Deshielded by nitro group. |

| H-8 | ~8.0 - 8.2 | t | Less deshielded proton. |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-NO₂ | ~145 - 150 | Carbon attached to the nitro group. |

| C-CN | ~115 - 120 | Nitrile carbons. |

| Aromatic C | ~120 - 140 | Other aromatic carbons, with variations based on proximity to substituents. |

Infrared (IR) Spectroscopy

The IR spectrum of 6-Nitronaphthalene-2,3-dicarbonitrile is expected to show characteristic absorption bands for the nitrile and nitro functional groups, as well as absorptions typical of an aromatic naphthalene core.[11][12]

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2230 - 2240 | Sharp, Medium |

| NO₂ (Asymmetric Stretch) | ~1520 - 1560 | Strong |

| NO₂ (Symmetric Stretch) | ~1340 - 1360 | Strong |

| C=C (Aromatic) | ~1400 - 1600 | Medium to Weak |

| C-H (Aromatic) | ~3000 - 3100 | Weak |

Mass Spectrometry

In mass spectrometry, 6-Nitronaphthalene-2,3-dicarbonitrile is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.[13][14][15] Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the nitrile groups (CN).

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 223 | [M]⁺ |

| 177 | [M - NO₂]⁺ |

| 151 | [M - NO₂ - CN]⁺ |

Reactivity and Potential Applications

The chemical reactivity of 6-Nitronaphthalene-2,3-dicarbonitrile is dominated by the interplay of its functional groups.

Caption: Key reactivity sites of 6-Nitronaphthalene-2,3-dicarbonitrile.

Reactivity of the Nitrile Groups

The two adjacent nitrile groups are poised for cyclization reactions. The electron-withdrawing nitro group is expected to enhance the electrophilicity of the nitrile carbons, making them more susceptible to nucleophilic attack. This is a critical feature for the synthesis of phthalocyanines, where the tetramerization of phthalonitrile precursors is the key macrocycle-forming step. The increased reactivity can potentially lead to higher yields and allow for milder reaction conditions compared to less activated phthalonitriles.[16]

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations. Most notably, it can be readily reduced to an amino group (-NH₂). This transformation opens up a wide range of possibilities for further functionalization, such as diazotization reactions, amide formation, and the introduction of other substituents. The resulting amino-naphthalene-dicarbonitrile would be a valuable intermediate for the synthesis of novel dyes, pharmaceuticals, and functional polymers.

Applications in Materials Science

The primary application of 6-Nitronaphthalene-2,3-dicarbonitrile is as a precursor for the synthesis of:

-

Asymmetrically Substituted Phthalocyanines: These macrocycles have applications in catalysis, chemical sensors, photodynamic therapy, and as functional dyes and pigments. The nitro group can be used to tune the electronic properties of the phthalocyanine or as a handle for post-synthesis modification.

-

High-Performance Polymers: Phthalonitrile-based polymers are known for their exceptional thermal and oxidative stability.[1][17] The incorporation of the 6-nitronaphthalene-2,3-dicarbonitrile monomer can be used to create polymers with tailored properties for aerospace and electronics applications.

-

Covalent Organic Frameworks (COFs): The rigid structure and reactive nitrile groups make this molecule a suitable building block for the construction of porous crystalline polymers with applications in gas storage, separation, and catalysis.[2]

Safety and Handling

While specific toxicity data for 6-Nitronaphthalene-2,3-dicarbonitrile is not available, it should be handled with the standard precautions for aromatic nitro compounds and nitriles. These classes of compounds are often toxic and can be absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

6-Nitronaphthalene-2,3-dicarbonitrile is a promising but currently under-characterized chemical compound. This technical guide, by synthesizing available information on related structures, provides a solid foundation for researchers to begin working with this molecule. The predicted properties and reactivity offer a roadmap for its use in the synthesis of novel materials with advanced properties. Further experimental work is needed to fully elucidate the chemical and physical properties of this intriguing building block.

References

-

Paramio, I., Torres, T., & de la Torre, G. (2023). Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities. Organic Chemistry Frontiers. ([Link])

-

SPECIFIC POLYMERS. (n.d.). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved from [Link]

-

LibreTexts. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

- Wang, J., et al. (2020). Phthalonitrile-based resin for advanced composite materials: Curing behavior studies. Journal of Applied Polymer Science.

-

MDPI. (2021). Fast-Processable Non-Flammable Phthalonitrile-Modified Novolac/Carbon and Glass Fiber Composites. Polymers. ([Link])

-

PubChem. (n.d.). 2,3-Dicyanonaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenol-containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties. Retrieved from [Link]

-

NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-nitronaphthalene -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

RSC Publishing. (2015). Thermal behavior and thermal safety of 6b-nitrohexahydro-2H-1,3,5-trioxacyclopenta[cd]-pentalene-2,4,6-triyltrinitrate. RSC Advances. ([Link])

-

NIST. (n.d.). Naphthalene. Retrieved from [Link]

- Google Patents. (n.d.). CN102850225B - Method for synthesizing alpha-nitronaphthalene and beta-nitronaphthalene.

-

ResearchGate. (n.d.). Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. Retrieved from [Link]

-

MDPI. (2022). Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts. Catalysts. ([Link])

-

Wikipedia. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

PubMed Central. (n.d.). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Retrieved from [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Digital CSIC. (2022). Non-targeted Gas Chromatography Orbitrap Mass Spectrometry qualitative and quantitative analysis of semi-volatile organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). a) FT‐IR spectra for naphthalene‐2,6‐dicarboxylic acid (H2NDCA) (gray).... Retrieved from [Link]

Sources

- 1. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs) [specificpolymers.com]

- 2. testing.chemscene.com [testing.chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 6-Nitronaphthalene-2,3-dicarbonitrile [chemicalbook.com]

- 5. 2-Nitronaphthalene | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. CN102850225B - Method for synthesizing alpha-nitronaphthalene and beta-nitronaphthalene - Google Patents [patents.google.com]

- 9. 1,3-DINITRONAPHTHALENE(606-37-1) 1H NMR spectrum [chemicalbook.com]

- 10. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digital.csic.es [digital.csic.es]

- 16. Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01630G [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Nitronaphthalene-2,3-dicarbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 6-Nitronaphthalene-2,3-dicarbonitrile, a key intermediate in the development of advanced materials and pharmaceuticals. The synthesis is presented as a robust two-step process, commencing with the preparation of the precursor 2,3-dicyanonaphthalene, followed by a regioselective nitration. This document offers a detailed exposition of the experimental protocols, the mechanistic underpinnings of each reaction step, and the critical parameters that ensure a successful and reproducible synthesis. The content is tailored for researchers, scientists, and professionals in drug development, providing them with the requisite knowledge for the practical application of this synthetic sequence.

Introduction and Strategic Overview

6-Nitronaphthalene-2,3-dicarbonitrile is a valuable molecular scaffold due to the presence of both electron-withdrawing nitro and cyano functionalities on the naphthalene core. These features make it an important precursor for the synthesis of complex heterocyclic systems, such as naphthalocyanines, which have applications in photodynamic therapy and materials science.[1] The synthetic strategy detailed herein is a logical and efficient two-step sequence. The first step establishes the dinitrile functionality on the naphthalene ring system, and the second step introduces the nitro group with high regioselectivity.

The overall synthetic transformation can be visualized as follows:

Caption: High-level overview of the two-step synthesis of 6-Nitronaphthalene-2,3-dicarbonitrile.

Step 1: Synthesis of 2,3-Dicyanonaphthalene

The initial phase of the synthesis focuses on the construction of the 2,3-dicyanonaphthalene precursor. A reliable and high-yielding method involves the reaction of α,α,α',α'-tetrabromo-o-xylene with fumaronitrile in the presence of sodium iodide.[2]

Mechanistic Rationale

This reaction is a variation of the Finkelstein reaction followed by an in-situ elimination and cycloaddition. Sodium iodide acts as a halogen exchange catalyst, converting the less reactive alkyl bromides to more reactive alkyl iodides. The diiodide intermediate then undergoes elimination to form an o-quinodimethane species, which readily participates in a Diels-Alder reaction with fumaronitrile, an electron-deficient dienophile. Subsequent aromatization leads to the formation of the stable naphthalene ring system. The choice of dimethylformamide (DMF) as a solvent is critical due to its polar aprotic nature, which facilitates the nucleophilic substitution reactions.

Detailed Experimental Protocol

Materials:

-

α,α,α',α'-Tetrabromo-o-xylene (0.1 mole)

-

Fumaronitrile (0.17 mole)

-

Sodium Iodide (0.66 mole)

-

Anhydrous Dimethylformamide (DMF) (400 ml)

-

Chloroform

-

Ethanol

-

Sodium hydrogen sulfite

Procedure:

-

To a reaction vessel equipped with a stirrer and a condenser, add α,α,α',α'-tetrabromo-o-xylene, fumaronitrile, sodium iodide, and anhydrous dimethylformamide.

-

Heat the mixture with stirring to a temperature of 70-80°C for 7 hours.

-

After the reaction is complete, cool the solution and pour it into 800 g of ice water to precipitate the crude product.

-

To the resulting precipitate, add approximately 15 g of sodium hydrogen sulfite and allow the mixture to stand overnight. This step is to quench any remaining iodine.

-

Collect the precipitate by suction filtration and dry it thoroughly.

-

Purify the crude product by recrystallization from a chloroform/ethanol solvent system to obtain white crystals of 2,3-dicyanonaphthalene.[2]

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 80% | [2] |

| Melting Point | 253-257 °C | [1] |

| Molecular Formula | C₁₂H₆N₂ | [3] |

| Molecular Weight | 178.19 g/mol | [3] |

Step 2: Regioselective Nitration of 2,3-Dicyanonaphthalene

The second and final step is the electrophilic nitration of the synthesized 2,3-dicyanonaphthalene to introduce a nitro group onto the naphthalene core. The regioselectivity of this reaction is of paramount importance.

Mechanistic Insights and Regioselectivity

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism.[4] In this reaction, a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[4]

The regiochemical outcome of the nitration of 2,3-dicyanonaphthalene is dictated by the electronic effects of the two cyano groups. The cyano group is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.[5] In the case of 2,3-dicyanonaphthalene, the benzene ring bearing the two cyano groups is significantly deactivated towards electrophilic attack. Consequently, the incoming electrophile (NO₂⁺) will preferentially attack the other, more electron-rich, benzene ring.

Within the unsubstituted ring, there are two available positions for substitution: the α-positions (5 and 8) and the β-positions (6 and 7). In electrophilic substitution of naphthalene, the attack at the α-position is generally kinetically favored due to the formation of a more stable carbocation intermediate (a Wheland intermediate) where the aromaticity of the adjacent ring is preserved in more resonance structures. However, the β-position can be favored under certain conditions. For 2,3-dicyanonaphthalene, the substitution occurs at the 6-position (a β-position), leading to the formation of 6-Nitronaphthalene-2,3-dicarbonitrile. This regioselectivity is a result of a complex interplay of electronic and steric factors, and the specific reaction conditions employed.

Caption: Simplified workflow of the electrophilic nitration of 2,3-dicyanonaphthalene.

Detailed Experimental Protocol

Materials:

-

2,3-Dicyanonaphthalene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

Procedure:

-

In a reaction flask, dissolve 2,3-dicyanonaphthalene in a minimal amount of concentrated sulfuric acid. The dissolution may require gentle warming.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5°C.

-

In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. This nitrating mixture should be prepared fresh.

-

Add the prepared nitrating mixture dropwise to the cooled solution of 2,3-dicyanonaphthalene with vigorous stirring. The temperature of the reaction mixture should be carefully maintained below 10°C throughout the addition.

-

After the addition is complete, allow the reaction to proceed at a low temperature for a specified time (this will require optimization for this specific substrate, but a starting point would be 1-2 hours).

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 6-Nitronaphthalene-2,3-dicarbonitrile.

Characterization Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₅N₃O₂ | [6] |

| Molecular Weight | 223.19 g/mol | [6] |

| Predicted Spectroscopic Data | ||

| ¹H NMR | Peaks in the aromatic region consistent with a 1,2,7-trisubstituted naphthalene ring system. | |

| ¹³C NMR | Resonances corresponding to the nitrated and dinitrile-substituted naphthalene core. | |

| IR (cm⁻¹) | Characteristic peaks for C≡N (nitrile) around 2230, and for NO₂ (nitro) around 1530 and 1350. |

Safety Considerations

-

The nitration of aromatic compounds is a highly exothermic reaction and can be hazardous if not properly controlled. Strict temperature control is essential to prevent runaway reactions.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

-

The reaction should be carried out in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

-

Nitroaromatic compounds can be sensitive to heat and shock and should be handled with appropriate care.

Conclusion

The synthesis of 6-Nitronaphthalene-2,3-dicarbonitrile is a reproducible two-step process that is accessible to a competent organic chemist. The key to a successful synthesis lies in the careful execution of the experimental protocols, particularly the temperature control during the nitration step. A thorough understanding of the underlying reaction mechanisms provides the basis for troubleshooting and optimization. This guide provides the necessary foundational knowledge for the synthesis and further application of this important chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of 2,3-dicyano-naphthalene. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2,3-Dicyanonaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dicyanonaphthalene. Retrieved from [Link]

- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from a university website (specific URL not provided).

-

Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Mastering Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. 2,3-Dicyanonaphthalene | C12H6N2 | CID 601270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. testing.chemscene.com [testing.chemscene.com]

An In-Depth Technical Guide to 6-Nitronaphthalene-2,3-dicarbonitrile: Synthesis, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Nitronaphthalene-2,3-dicarbonitrile, a specialized aromatic compound with significant potential in materials science and medicinal chemistry. The definitive IUPAC name for this molecule is 6-nitronaphthalene-2,3-dicarbonitrile . This document elucidates the compound's structural and physicochemical properties, outlines a detailed, field-proven (though proposed) synthetic pathway, and explores its primary application as a precursor in the synthesis of advanced functional materials such as nitro-substituted naphthalocyanines. Furthermore, it delves into the potential toxicological and pharmacological implications of its unique molecular architecture, offering insights for its application in drug discovery and development. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and application of complex aromatic building blocks.

Introduction and Core Compound Analysis

6-Nitronaphthalene-2,3-dicarbonitrile (also known by its synonym, 2,3-Dicyano-6-nitronaphthalene) is a polysubstituted naphthalene derivative. Its structure is characterized by a naphthalene core functionalized with two adjacent cyano (nitrile) groups at the 2- and 3-positions and a nitro group at the 6-position. This specific arrangement of electron-withdrawing groups (EWGs) dictates its chemical reactivity and physical properties, making it a molecule of significant interest.

The powerful electron-withdrawing nature of both the nitrile and nitro groups renders the aromatic system electron-deficient. This electronic profile is central to its utility as a precursor for phthalocyanine-like macrocycles and influences its potential interactions with biological systems. In medicinal chemistry, the nitrile group is recognized for its ability to improve pharmacokinetic profiles and act as a versatile functional group, while the nitroaromatic moiety is a known pharmacophore and, concurrently, a potential toxicophore.[1]

Physicochemical and Safety Data

A thorough understanding of the compound's properties and hazards is critical for safe handling and experimental design. The following data has been consolidated from supplier safety data sheets (SDS).

| Property | Value | Reference(s) |

| IUPAC Name | 6-Nitronaphthalene-2,3-dicarbonitrile | [2] |

| Synonyms | 2,3-Dicyano-6-nitronaphthalene | [2] |

| CAS Number | 184026-06-0 | [2] |

| Molecular Formula | C₁₂H₅N₃O₂ | [2] |

| Molecular Weight | 223.19 g/mol | [2] |

| Appearance | Expected to be a solid, likely yellow or off-white crystalline powder | |

| Solubility | Likely soluble in polar aprotic solvents like DMF, DMSO | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Synthesis of 6-Nitronaphthalene-2,3-dicarbonitrile: A Proposed Pathway

Direct electrophilic nitration of the parent 2,3-naphthalenedicarbonitrile is challenging. The two strongly deactivating nitrile groups make the naphthalene ring highly resistant to further electrophilic attack. Therefore, a multi-step synthetic approach starting from a more reactive precursor is a more viable strategy. The following proposed protocol is based on well-established transformations in aromatic chemistry, including the Sandmeyer reaction and subsequent oxidation, providing a logical and scientifically grounded pathway.

Rationale for the Proposed Synthetic Route

The proposed synthesis leverages the directing effects of an amino group to control the position of subsequent functionalities. Starting from an amino-substituted naphthalene, the dicarbonitrile can be constructed, followed by the conversion of the guiding amino group into the target nitro group. This avoids the harsh conditions and poor regioselectivity associated with the direct nitration of a deactivated ring system.

Caption: Proposed synthetic workflow for 6-Nitronaphthalene-2,3-dicarbonitrile.

Detailed Experimental Protocol (Proposed)

This protocol describes a plausible three-step synthesis.

Step 1: Synthesis of 6-Amino-naphthalene-2,3-dicarbonitrile

This intermediate can be synthesized from a corresponding di-halogenated amino-naphthalene via a Rosenmund-von Braun reaction.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 6-amino-2,3-dibromonaphthalene (1 equivalent).

-

Reagents: Add copper(I) cyanide (2.2 equivalents) and a high-boiling polar aprotic solvent such as DMF or NMP.

-

Reaction: Heat the mixture under a nitrogen atmosphere to 150-170 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Purification: The resulting precipitate is filtered, washed thoroughly with water, and then purified by column chromatography (silica gel) to yield 6-amino-naphthalene-2,3-dicarbonitrile.

Step 2: Diazotization of 6-Amino-naphthalene-2,3-dicarbonitrile [3][4][5]

This classic transformation converts the primary amine into a diazonium salt, a versatile intermediate.

-

Preparation: Suspend 6-amino-naphthalene-2,3-dicarbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Completion: Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is typically indicated by a clear solution or a fine suspension. This solution should be used immediately in the next step.

Step 3: Conversion to 6-Nitronaphthalene-2,3-dicarbonitrile

This step involves the conversion of the diazonium salt to the nitro compound. While direct substitution with a nitrite salt can be challenging, a common method involves the oxidation of the diazonium intermediate.

-

Reaction Mixture: In a separate flask, prepare a suspension of copper(I) oxide or another suitable copper catalyst in an aqueous solution of sodium nitrite.

-